Cas no 1806875-68-2 (5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde)

5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its difluoromethyl and fluoro substituents enhance reactivity and metabolic stability, making it a valuable intermediate for constructing bioactive molecules. The aldehyde functional group provides a versatile handle for further derivatization, enabling condensation, reduction, or nucleophilic addition reactions. The methoxy group contributes to electronic modulation, influencing regioselectivity in subsequent transformations. This compound is particularly useful in the development of fluorinated heterocycles, where its structural features can improve lipophilicity and binding affinity. High purity and well-defined reactivity ensure consistent performance in complex synthetic pathways.
5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde structure
1806875-68-2 structure
Product Name:5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde
CAS No:1806875-68-2
MF:C8H6F3NO2
MW:205.133952617645
CID:4882518
Update Time:2025-08-03

5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde
    • Inchi: 1S/C8H6F3NO2/c1-14-8-6(9)5(3-13)4(2-12-8)7(10)11/h2-3,7H,1H3
    • InChI Key: ADFZQWLFCLVGGU-UHFFFAOYSA-N
    • SMILES: FC1=C(N=CC(C(F)F)=C1C=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 203
  • XLogP3: 1.3
  • Topological Polar Surface Area: 39.2

5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029035536-250mg
5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde
1806875-68-2 95%
250mg
$999.60 2022-03-31
Alichem
A029035536-500mg
5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde
1806875-68-2 95%
500mg
$1,668.15 2022-03-31
Alichem
A029035536-1g
5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde
1806875-68-2 95%
1g
$2,808.15 2022-03-31

5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde Related Literature

Additional information on 5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde

5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde: A Comprehensive Overview

The compound 5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde (CAS No. 1806875-68-2) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyridine derivatives, which are known for their versatile chemical properties and wide-ranging applications. The structure of this molecule is characterized by a pyridine ring substituted with multiple functional groups, including a difluoromethyl group, a fluoro group, a methoxy group, and a carboxaldehyde group. These substituents not only enhance the molecule's chemical reactivity but also contribute to its unique physical and biological properties.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly due to their ability to modulate various biological pathways. The presence of the difluoromethyl group in this compound introduces additional electron-withdrawing effects, which can influence the molecule's electronic properties and reactivity. Similarly, the fluoro group enhances the molecule's lipophilicity, making it more bioavailable in certain biological systems. The methoxy group, on the other hand, contributes to hydrogen bonding capabilities, which can be crucial for interactions within biological environments.

The carboxaldehyde group at position 4 of the pyridine ring is particularly significant as it provides a site for further functionalization. This group can undergo various chemical transformations, such as condensation reactions or alkylation, enabling the synthesis of more complex molecules with tailored properties. Recent advancements in synthetic chemistry have made it possible to efficiently synthesize this compound using multi-component reactions and catalytic processes. For instance, researchers have reported the use of transition metal catalysts to facilitate the construction of the pyridine ring with high precision and yield.

From a pharmacological perspective, 5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde has shown promising activity in preclinical studies targeting various diseases. Its ability to inhibit key enzymes involved in inflammatory pathways has made it a candidate for anti-inflammatory drug development. Additionally, studies have demonstrated its potential as an antiviral agent due to its ability to interfere with viral replication mechanisms. The compound's selectivity towards specific biological targets has been attributed to its unique structural features, which allow for precise molecular interactions.

In terms of environmental applications, this compound has been explored for its role in degrading persistent organic pollutants (POPs). Its ability to act as a catalyst in oxidation reactions has been leveraged in remediation strategies for contaminated sites. Recent research has focused on optimizing its stability under environmental conditions to enhance its practicality in large-scale applications.

The synthesis of 5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde involves a series of well-established organic reactions, including Friedel-Crafts alkylation and nucleophilic substitution. However, recent advancements have introduced more sustainable methods that minimize waste and reduce energy consumption. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields.

From an analytical standpoint, the characterization of this compound relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the molecular structure and purity of the compound. Recent improvements in analytical techniques have enabled faster and more accurate determination of impurities, ensuring higher quality control standards in production processes.

In conclusion, 5-(Difluoromethyl)-3-fluoro-2-methoxypyridine-4-carboxaldehyde (CAS No. 1806875-68-2) is a multifaceted compound with diverse applications across various industries. Its unique structure and functional groups make it an attractive candidate for further research and development. As scientific understanding continues to evolve, this compound holds immense potential for contributing to innovative solutions in medicine, agriculture, and environmental science.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited